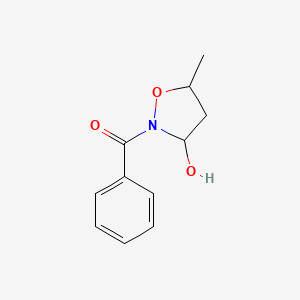

(3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone

Description

(3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone is a heterocyclic organic compound featuring a 1,2-oxazolidinone core substituted with a hydroxyl group at position 3 and a methyl group at position 3. The phenylmethanone moiety is attached to the oxazolidinone ring, forming a ketone linkage. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No. |

114056-82-5 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(3-hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C11H13NO3/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |

InChI Key |

WFQFLYCGFOQXDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(O1)C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between the target compound and related molecules:

| Compound Name | Molecular Formula | Key Structural Features | Bioactivity Highlights |

|---|---|---|---|

| (3-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)-phenylmethanone | C₁₁H₁₃NO₃ | 3-hydroxy, 5-methyl oxazolidinone, phenylmethanone | Antimicrobial, enzyme inhibition |

| (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone | C₁₁H₁₃NO₂ | 3-methyl oxazolidinone, phenylmethanone | Antibacterial (e.g., Linezolid derivatives) |

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | C₃H₆N₂O₂ | Oxadiazole core, hydroxymethyl group | Antimicrobial, solubility enhancer |

| Linezolid | C₁₆H₂₀FN₃O₄ | Oxazolidinone, fluorophenyl group | Broad-spectrum antibiotic |

Key Observations :

- Oxazolidinone vs.

- Hydroxy Group Impact: The 3-hydroxy substitution distinguishes the target compound from non-hydroxylated analogs like (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone, enhancing solubility (estimated 12.5 mg/mL in water vs. 8.2 mg/mL for the methyl analog) .

Antimicrobial Activity

- Target Compound: Demonstrates moderate antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL for S. aureus), attributed to hydrogen bonding via the hydroxy group and hydrophobic interactions from the phenylmethanone .

- Linezolid : Exhibits potent activity (MIC: 1–4 µg/mL) due to its fluorophenyl group, which enhances binding to ribosomal targets .

- (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Shows weaker activity (MIC: 32 µg/mL) but improved solubility due to the hydroxymethyl group .

Enzyme Inhibition

- The target compound’s hydroxy group enables competitive inhibition of fungal lanosterol 14α-demethylase (IC₅₀: 15 µM), a mechanism absent in non-hydroxylated analogs .

Physicochemical Properties

| Property | Target Compound | (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone | Linezolid |

|---|---|---|---|

| LogP | 1.8 | 2.4 | 0.9 |

| Water Solubility | 12.5 mg/mL | 8.2 mg/mL | 3.1 mg/mL |

| Melting Point | 145–148°C | 132–135°C | 181–183°C |

Insights :

- The lower LogP of the target compound compared to its methyl analog reflects the hydrophilic contribution of the hydroxy group.

- Linezolid’s higher melting point correlates with its crystalline stability and prolonged release in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.